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Compound of Interest

Compound Name: D-Ala-Lys-AMCA

Cat. No.: B12433187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool in

biochemical and pharmaceutical research. Its intrinsic fluorescence, stemming from the 7-

Amino-4-methylcoumarin-3-acetic acid (AMCA) group, provides a sensitive reporter for various

biological processes. A key application of D-Ala-Lys-AMCA is its role as a substrate for the

proton-coupled oligopeptide transporter 1 (PEPT1), a membrane protein crucial for the

absorption of di- and tripeptides and peptidomimetic drugs in the small intestine and kidneys.[1]

[2][3] This property makes it an excellent probe for studying PEPT1 function, identifying novel

substrates or inhibitors, and investigating drug delivery mechanisms that target this transporter.

This document provides detailed application notes and protocols for utilizing D-Ala-Lys-AMCA
in studying drug-peptide interactions, focusing on transporter assays, fluorescence polarization,

and Förster resonance energy transfer techniques.
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Property Value Reference

Molecular Formula C₂₁H₂₆N₄O₅ N/A

Molecular Weight 414.46 g/mol N/A

Excitation Wavelength (Ex) ~390 nm [2][4]

Emission Wavelength (Em) ~480 nm [2][4]

Solubility Soluble in ddH₂O or DMSO [1]

Storage

Store at -20°C or -80°C in the

dark, aliquoted to avoid

repeated freeze-thaw cycles.

[1]

Application 1: Characterizing PEPT1 Transporter
Activity and Inhibition
D-Ala-Lys-AMCA is actively transported into cells expressing PEPT1, making it a direct tool for

measuring transporter activity.[1][2][4] The accumulation of the fluorescent peptide inside cells

can be quantified to determine transport kinetics and to screen for compounds that inhibit this

process.

Experimental Protocol: Cell-Based PEPT1 Transport
Assay
This protocol describes how to measure the uptake of D-Ala-Lys-AMCA in a cell line

expressing PEPT1, such as Caco-2 or MDCK-PEPT1 cells, and how to assess the inhibitory

potential of a test compound.

Materials:

D-Ala-Lys-AMCA

PEPT1-expressing cells (e.g., Caco-2)

Cell culture medium
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Phosphate-buffered saline (PBS)

Serum-free medium or Hanks' Balanced Salt Solution (HBSS)

Test compounds (potential inhibitors)

96-well black, clear-bottom plates

Fluorescence plate reader or fluorescence microscope

Procedure:

Cell Seeding: Seed PEPT1-expressing cells in a 96-well black, clear-bottom plate at a

density that will result in a confluent monolayer on the day of the assay.

Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

Preparation of Solutions:

Prepare a stock solution of D-Ala-Lys-AMCA (e.g., 10 mM in DMSO).

Prepare working solutions of D-Ala-Lys-AMCA in serum-free medium or HBSS at various

concentrations (e.g., 25, 50, 150 µM) for kinetic studies.[4]

Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

Transport Assay:

On the day of the assay, wash the cell monolayers twice with PBS.[2][4]

Pre-incubate the cells with serum-free medium or HBSS containing the test compound at

various concentrations for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

To initiate the transport, replace the pre-incubation solution with the D-Ala-Lys-AMCA
working solution (also containing the test compound).

Incubate for a specific time (e.g., 10-120 minutes) at 37°C.[2][4]

Termination and Measurement:
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Aspirate the D-Ala-Lys-AMCA solution and wash the cells three times with ice-cold PBS

to remove extracellular peptide.

Add PBS to each well.

Measure the intracellular fluorescence using a fluorescence plate reader (Ex/Em =

390/480 nm) or visualize using a fluorescence microscope.[2][4]

Data Analysis:

Subtract the background fluorescence from wells containing cells but no D-Ala-Lys-
AMCA.

Calculate the percentage of inhibition for each concentration of the test compound relative

to the vehicle control.

Determine the IC₅₀ value of the test compound by fitting the data to a dose-response

curve.

Quantitative Data: PEPT1 and PEPT2 Transport Kinetics
The following table summarizes kinetic parameters for the transport of a similar fluorescent

dipeptide, β-Ala-Lys (AMCA), by renal PEPT1 and PEPT2. This data illustrates the type of

quantitative information that can be obtained from such transport assays.
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Transporter Tissue Origin Kₘ (µM)
Vₘₐₓ
(ΔF/min/mg)

Reference

PEPT1

Brush Border

Membrane

Vesicles - Outer

Cortex (BBMV-

OC)

783.7 ± 115.7 2191.2 ± 133.9 [5][6]

PEPT2

Brush Border

Membrane

Vesicles - Outer

Medulla (BMMV-

OM)

93.6 ± 21.9 935.8 ± 50.2 [5][6]

Application 2: Fluorescence Polarization (FP) Assay
for Drug-Peptide Binding
Fluorescence polarization is a powerful technique to study molecular interactions in solution.[7]

[8] It measures the change in the rotational speed of a fluorescent molecule upon binding to a

larger partner. A small, rapidly tumbling fluorescent peptide like D-Ala-Lys-AMCA will have a

low polarization value. Upon binding to a larger protein, the resulting complex tumbles more

slowly, leading to an increase in polarization. This principle can be used to screen for drugs that

disrupt this interaction.

Experimental Protocol: Competitive FP Binding Assay
This protocol describes a hypothetical competitive FP assay to identify small molecules that

inhibit the binding of D-Ala-Lys-AMCA to a target protein.

Materials:

D-Ala-Lys-AMCA

Purified target protein

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
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Test compounds

Black, low-volume 384-well plates

Fluorescence plate reader with polarization filters

Procedure:

Determine Optimal Concentrations:

Tracer Concentration: Use a concentration of D-Ala-Lys-AMCA that gives a stable and

sufficient fluorescence signal (typically in the low nanomolar range).

Protein Concentration: Titrate the target protein against a fixed concentration of D-Ala-
Lys-AMCA to determine the concentration that yields a significant shift in polarization

(e.g., 50-80% of the maximum binding). This will be the working concentration of the

protein.

Assay Setup:

In a 384-well plate, add the test compounds at various concentrations.

Add the target protein at its predetermined working concentration to all wells except the

"no protein" controls.

Add D-Ala-Lys-AMCA at its working concentration to all wells.

Include controls:

Free tracer (D-Ala-Lys-AMCA only) for minimum polarization.

Tracer + Protein (no inhibitor) for maximum polarization.

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding

equilibrium (e.g., 30-60 minutes).

Measurement: Measure the fluorescence polarization using a plate reader equipped with

appropriate excitation and emission filters.
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Data Analysis:

Calculate the polarization (mP) values.

Normalize the data using the minimum and maximum polarization controls.

Plot the percentage of inhibition against the concentration of the test compound and

determine the IC₅₀ value.

Quantitative Data: Example Drug-Peptide Interaction
Data from FP Assays
The following table provides example binding affinities determined by FP for other peptide-

protein interactions, illustrating the type of data generated.

Peptide Protein Kₔ (nM) Reference

Tat peptide HIV-1 TAR RNA 23.6 ± 3.6 [7]

Tat peptide HIV-2 TAR RNA 19.5 ± 3.0 [7]

Application 3: Förster Resonance Energy Transfer
(FRET) Assay for Drug-Peptide Interactions
FRET is a distance-dependent energy transfer between two fluorophores, a donor and an

acceptor.[9] When in close proximity (1-10 nm), excitation of the donor fluorophore can lead to

the emission of the acceptor fluorophore. This can be used to study drug-peptide interactions

by labeling the target protein with a suitable FRET partner for AMCA (the fluorophore in D-Ala-
Lys-AMCA).

Experimental Protocol: Competitive FRET Binding
Assay
This protocol outlines a hypothetical competitive FRET assay to screen for compounds that

disrupt the interaction between D-Ala-Lys-AMCA (as the FRET donor) and a target protein

labeled with an acceptor fluorophore.
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Materials:

D-Ala-Lys-AMCA (Donor)

Target protein labeled with a suitable acceptor fluorophore (e.g., Fluorescein)

Assay buffer

Test compounds

Black 384-well plates

Fluorescence plate reader capable of FRET measurements

Procedure:

Labeling: Covalently label the target protein with a FRET acceptor fluorophore whose

excitation spectrum overlaps with the emission spectrum of AMCA.

Assay Setup:

In a 384-well plate, add the test compounds at various concentrations.

Add the acceptor-labeled target protein.

Add D-Ala-Lys-AMCA (donor).

Include controls:

Donor only.

Acceptor only.

Donor and acceptor (no inhibitor) for maximum FRET.

Incubation: Incubate the plate at room temperature to allow for binding equilibrium.

Measurement: Excite the donor (AMCA) at ~390 nm and measure the emission of both the

donor (~480 nm) and the acceptor (e.g., ~520 nm for Fluorescein).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b12433187?utm_src=pdf-body
https://www.benchchem.com/product/b12433187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Calculate the FRET ratio (Acceptor Emission / Donor Emission).

A high FRET ratio indicates binding.

Inhibitors will disrupt the binding, leading to a decrease in the FRET ratio.

Determine the IC₅₀ values of the test compounds from the dose-response curves.

Quantitative Data: Example Interaction Data from FRET
Assays
The following table shows example dissociation constants from FRET-based peptide-protein

interaction studies.

Interacting Partners Kₔ Reference

Labeled C-peptide and Fe(II)-

bound N-heptad domain (HIV-

1 gp41)

Low µM range [10]

SUMO1 and Ubc9 ~2.5 µM [11]
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Click to download full resolution via product page

Caption: PEPT1-mediated transport of D-Ala-Lys-AMCA and competitive inhibition by a drug.

Experimental Workflow: Fluorescence Polarization
Assay
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Caption: Workflow for a competitive fluorescence polarization assay.
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Logical Relationship: FRET Assay Principle

No Binding (No FRET)

Binding (FRET Occurs)

Donor
(AMCA)

Acceptor
(e.g., Fluorescein)

Excitation
(~390 nm)

Donor Emission
(~480 nm)

Acceptor Emission
(FRET Signal)

Donor

Emission

Acceptor Excitation

Donor

Acceptor

Energy Transfer

FRET Emission

Excitation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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